3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
Description
The compound 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a urea derivative featuring a complex heterocyclic architecture. Its structure comprises:
- A 2-ethoxyphenyl group at the 3-position, which may enhance lipophilicity and influence pharmacokinetics.
- A 1,2,4-oxadiazole ring fused to a 3-methylphenyl substituent, linked via a methylene group to a 1H-imidazole moiety.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-3-36-25-10-5-4-9-23(25)31-28(35)30-22-13-11-20(12-14-22)16-34-17-24(29-18-34)27-32-26(33-37-27)21-8-6-7-19(2)15-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVSCQKKTAAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Synthesis of the imidazole ring: This step involves the condensation of glyoxal or its derivatives with amines.
Coupling reactions: The oxadiazole and imidazole intermediates are then coupled with the ethoxyphenyl and methylphenyl groups using suitable reagents and catalysts.
Final assembly: The final step involves the formation of the urea linkage, typically through the reaction of isocyanates with amines under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and other by-products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents to facilitate the reactions.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. The oxadiazole derivatives have been shown to act as potent inhibitors of various kinases involved in cancer cell proliferation. For instance, a study indicated that oxadiazole derivatives could effectively inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in tumor growth and metastasis .
Case Study:
In a recent investigation, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activities against different cancer cell lines. The results indicated that certain derivatives exhibited nanomolar potency against cancer cells, highlighting the therapeutic potential of these compounds .
Antimicrobial Properties
Compounds similar to 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea have also been studied for their antimicrobial efficacy. The presence of the imidazole and oxadiazole rings contributes to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Research Findings:
A study focusing on the antimicrobial activity of oxadiazole-containing compounds revealed that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This makes them suitable candidates for further development as novel antimicrobial agents .
The biological activities of this compound can be evaluated through various assays:
- Cell Viability Assays: To assess cytotoxicity against cancer cell lines.
- Kinase Inhibition Assays: To determine the efficacy in inhibiting specific kinases implicated in cancer progression.
Data Table: Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| Anticancer | MTT Assay | IC50 values in nanomolar range |
| Antimicrobial | Disk Diffusion Method | Effective against multiple strains |
| Kinase Inhibition | Enzyme Activity Assay | Significant inhibition observed |
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include binding to active sites, inhibition of enzyme activity, or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key comparisons with similar compounds (Table 1):
Key Observations:
- The 1,2,4-oxadiazole ring may confer greater metabolic stability than pyrazole (9a/9b) or triazole (9c) systems, as oxadiazoles resist enzymatic hydrolysis .
- Halogenated analogs (e.g., 9c’s bromophenyl group) exhibit higher melting points, suggesting stronger crystal packing, a property unexplored in the target compound .
Biological Activity
The compound 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H25N5O3
- Molecular Weight : 425.48 g/mol
The structure features a urea moiety linked to a phenyl ring substituted with an ethoxy group and an imidazole derivative containing an oxadiazole. This unique arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole, including those similar to the compound , exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been reported to show activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| 3a | Mycobacterium tuberculosis | 0.5 µg/mL |
| 3b | Staphylococcus aureus | 0.25 µg/mL |
| 3c | Escherichia coli | 0.75 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies involving various cancer cell lines showed that certain derivatives exhibited selective cytotoxicity while sparing normal cells. For example, compounds with similar structures demonstrated reduced viability in cancer cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) while maintaining viability in L929 (normal fibroblast) cells .
Table 2: Cytotoxicity Results for Selected Compounds
| Compound | Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|---|
| Compound A | A549 | 15 | 45 |
| Compound B | HepG2 | 20 | 50 |
| Compound C | L929 | >100 | 95 |
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to cell death in bacteria and cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving related oxadiazole derivatives, suggesting that this compound may also induce apoptosis in malignant cells through caspase activation and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to the target structure:
-
Case Study on Antitumor Activity :
A study investigated a series of oxadiazole derivatives for their antitumor properties. One derivative demonstrated significant growth inhibition in xenograft models of breast cancer, showing promise for further development . -
Case Study on Antimicrobial Efficacy :
Another study focused on the antimicrobial efficacy against multi-drug resistant strains. The results indicated that a closely related compound significantly reduced bacterial load in infected mice models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
